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molecular formula C11H11NO4 B8374302 Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Cat. No. B8374302
M. Wt: 221.21 g/mol
InChI Key: YELZIDNFZFWZOG-UHFFFAOYSA-N
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Patent
US07531546B2

Procedure details

To 2-(5-methoxy-2-nitro-phenyl)-malonic acid dimethyl ester and 5% Pd—C (7.0 g) in 1 l of flask, MeOH (490 ml) is added at ambient temperature. The reaction mixture is stirred under H2 at room temperature for 15 h. The catalysts are removed by filtration and MeOH is evaporated down to give crude 5-methoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH:4]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[N+:17]([O-])=O)[C:5](OC)=[O:6]>[Pd].CO>[CH3:1][O:2][C:3]([CH:4]1[C:9]2[C:10](=[CH:11][CH:12]=[C:13]([O:15][CH3:16])[CH:14]=2)[NH:17][C:5]1=[O:6])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
490 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under H2 at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalysts are removed by filtration and MeOH
CUSTOM
Type
CUSTOM
Details
is evaporated down

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1C(NC2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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